(3,5-Bis(trifluoromethyl)phenyl)(2-chloro-6-(dimethylamino)pyrimidin-4-yl)methanone
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Overview
Description
(3,5-Bis(trifluoromethyl)phenyl)(2-chloro-6-(dimethylamino)pyrimidin-4-yl)methanone is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of trifluoromethyl groups, a chloro-substituted pyrimidine ring, and a dimethylamino group, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(2-chloro-6-(dimethylamino)pyrimidin-4-yl)methanone typically involves multiple steps, including the formation of the trifluoromethyl-substituted phenyl ring and the chloro-dimethylaminopyrimidine moiety. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(trifluoromethyl)phenyl)(2-chloro-6-(dimethylamino)pyrimidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and dimethylamino sites.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(3,5-Bis(trifluoromethyl)phenyl)(2-chloro-6-(dimethylamino)pyrimidin-4-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(2-chloro-6-(dimethylamino)pyrimidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the chloro-dimethylaminopyrimidine moiety play crucial roles in its reactivity and binding affinity. These interactions can lead to various chemical transformations and biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is used extensively in promoting organic transformations.
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: Another compound with similar trifluoromethyl groups, used in various synthetic applications.
Uniqueness
(3,5-Bis(trifluoromethyl)phenyl)(2-chloro-6-(dimethylamino)pyrimidin-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1956318-45-8 |
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Molecular Formula |
C15H10ClF6N3O |
Molecular Weight |
397.70 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[2-chloro-6-(dimethylamino)pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C15H10ClF6N3O/c1-25(2)11-6-10(23-13(16)24-11)12(26)7-3-8(14(17,18)19)5-9(4-7)15(20,21)22/h3-6H,1-2H3 |
InChI Key |
WHKBTPVFIMXCMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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